Sulfo-Cyanine3 NHS ester
Overview
Description
Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used in the labeling of proteins, peptides, and other biomolecules. This compound is a derivative of Cyanine3, a popular fluorophore known for its bright fluorescence and low non-specific binding. The addition of sulfonate groups enhances its solubility in aqueous solutions, making it ideal for applications in biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 NHS ester typically involves the following steps:
Formation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which includes the condensation of indole derivatives with a suitable aldehyde to form the polymethine bridge.
Sulfonation: The Cyanine3 dye is then sulfonated to introduce sulfonate groups, enhancing its water solubility.
Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the sulfonated Cyanine3 dye with N-Hydroxysuccinimide (NHS) to form the NHS ester. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Cyanine3 dye and its subsequent sulfonation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Activation: The purified sulfonated dye is then activated with NHS under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-Hydroxysuccinimide (NHS), coupling agents (e.g., DCC, DIC).
Major Products
The major product of the reaction between this compound and primary amines is a conjugate where the dye is covalently attached to the biomolecule via an amide bond .
Scientific Research Applications
Sulfo-Cyanine3 NHS ester has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used for labeling proteins, peptides, and nucleic acids for fluorescence microscopy, flow cytometry, and other imaging techniques.
Bioimaging: Utilized in bioimaging applications to visualize cellular and molecular processes in real-time.
Diagnostics: Employed in diagnostic assays to detect specific biomolecules or pathogens.
Drug Delivery: Used in the development of drug delivery systems where the dye can be conjugated to therapeutic agents for tracking and monitoring.
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3 NHS ester involves the formation of a covalent bond between the NHS ester group and primary amines on biomolecules. This reaction forms a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The sulfonate groups on the dye enhance its solubility and reduce non-specific binding, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Cyanine3 NHS ester: Non-sulfonated version of Sulfo-Cyanine3 NHS ester, less water-soluble.
Alexa Fluor 555 NHS ester: Another fluorescent dye with similar excitation and emission properties but different chemical structure.
DyLight 549 NHS ester: A dye with similar applications but different spectral properties.
Uniqueness
This compound stands out due to its high water solubility, which allows for efficient labeling in purely aqueous solutions without the need for organic co-solvents. This property makes it particularly useful for labeling proteins and peptides that are prone to denaturation in the presence of organic solvents .
Properties
IUPAC Name |
potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWGQSGULWNMHO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38KN3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.